Triazanium;2-hydroxypropane-1,2,3-tricarboxylic acid

Description

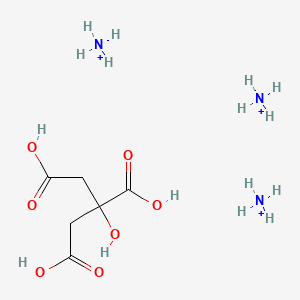

Triazanium;2-hydroxypropane-1,2,3-tricarboxylic acid, commonly known as citric acid, is an organic compound with the molecular formula C₆H₈O₇. It is a tricarboxylic acid, meaning it contains three carboxyl functional groups (−COOH). Citric acid is a weak organic acid that is naturally found in citrus fruits. It plays a crucial role in the citric acid cycle (Krebs cycle), which is fundamental to all aerobic organisms .

Properties

Molecular Formula |

C6H20N3O7+3 |

|---|---|

Molecular Weight |

246.24 g/mol |

IUPAC Name |

triazanium;2-hydroxypropane-1,2,3-tricarboxylic acid |

InChI |

InChI=1S/C6H8O7.3H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*1H3/p+3 |

InChI Key |

YWYZEGXAUVWDED-UHFFFAOYSA-Q |

Canonical SMILES |

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[NH4+].[NH4+].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Citric acid can be synthesized through the fermentation of carbohydrates such as glucose, sucrose, or molasses using the mold Aspergillus niger. The fermentation process involves the following steps:

Inoculation: The mold is inoculated into a nutrient medium containing the carbohydrate source.

Fermentation: The mold ferments the carbohydrate, producing citric acid.

Recovery: The citric acid is recovered from the fermentation broth by filtration and precipitation.

Industrial Production Methods

Industrial production of citric acid primarily uses the fermentation method described above. The process is optimized for large-scale production, ensuring high yield and purity. The fermentation is carried out in large bioreactors, and the citric acid is extracted and purified through a series of filtration, precipitation, and crystallization steps .

Chemical Reactions Analysis

Types of Reactions

Citric acid undergoes various chemical reactions, including:

Oxidation: Citric acid can be oxidized to form oxaloacetic acid and acetone.

Reduction: Reduction of citric acid can produce isocitric acid.

Esterification: Citric acid reacts with alcohols to form esters, such as triethyl citrate.

Dehydration: Heating citric acid can lead to the formation of aconitic acid.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Esterification: Alcohols and acid catalysts like sulfuric acid are used.

Dehydration: Heating at high temperatures (above 175°C) is required.

Major Products Formed

Oxidation: Oxaloacetic acid, acetone.

Reduction: Isocitric acid.

Esterification: Triethyl citrate, trimethyl citrate.

Dehydration: Aconitic acid.

Scientific Research Applications

Citric acid has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to bind metal ions, a buffer in chemical reactions, and a precursor for the synthesis of various organic compounds.

Biology: Plays a vital role in cellular metabolism through the citric acid cycle. It is also used in cell culture media.

Medicine: Used as an anticoagulant in blood collection tubes, a preservative in pharmaceuticals, and a component in oral rehydration solutions.

Industry: Employed in food and beverage industries as a flavoring agent and preservative, in cleaning products as a descaling agent, and in cosmetics for pH adjustment

Mechanism of Action

Citric acid exerts its effects through several mechanisms:

Chelation: Binds to metal ions, preventing them from participating in unwanted chemical reactions.

Buffering: Maintains pH stability in solutions by neutralizing acids and bases.

Metabolic Pathways: In the citric acid cycle, it acts as an intermediate, facilitating the production of energy in the form of ATP.

Comparison with Similar Compounds

Citric acid can be compared with other tricarboxylic acids:

Isocitric acid: Similar in structure but differs in the position of the hydroxyl group.

Aconitic acid: Formed by the dehydration of citric acid, has a double bond in its structure.

Trimesic acid: Benzene-1,3,5-tricarboxylic acid, differs in its aromatic ring structure.

Agaric acid: 2-hydroxynonadecane-1,2,3-tricarboxylic acid, has a longer carbon chain.

Citric acid is unique due to its widespread natural occurrence, essential role in metabolism, and extensive industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.